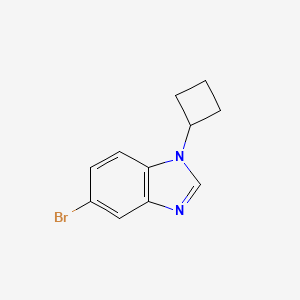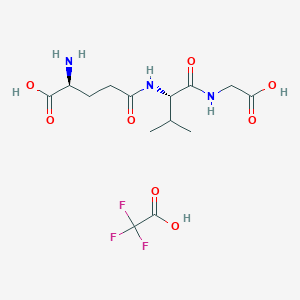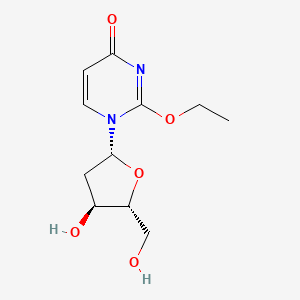
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole ring substituted with a bromine atom at the 5-position and a cyclobutyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1H-1,3-benzodiazole.
Cyclobutylation: The introduction of the cyclobutyl group can be achieved through a nucleophilic substitution reaction. This involves reacting 5-bromo-1H-1,3-benzodiazole with cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The benzodiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Cycloaddition Reactions: The cyclobutyl group may engage in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzodiazoles can be obtained.
Oxidation Products: Oxidized derivatives of the benzodiazole ring.
Reduction Products: Reduced forms of the benzodiazole ring, potentially leading to dihydrobenzodiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be explored for its potential as a pharmacophore. The benzodiazole ring system is known for its biological activity, and modifications at the 5-position and 1-position can lead to compounds with diverse biological properties.
Medicine
Medicinally, derivatives of this compound may exhibit activity against various diseases. Research into its analogs could lead to the development of new therapeutic agents, particularly in the areas of oncology and neurology.
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and organic semiconductors. Its unique structure allows for the tuning of electronic properties, making it suitable for applications in electronics and photonics.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-1,3-benzodiazole: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.
1-Cyclobutyl-1H-1,3-benzodiazole: Lacks the bromine atom, potentially altering its electronic properties and reactivity.
5-Chloro-1-cyclobutyl-1H-1,3-benzodiazole: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical behavior and applications.
Uniqueness
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is unique due to the presence of both the bromine atom and the cyclobutyl group. This combination can lead to distinct reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H11BrN2 |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
5-bromo-1-cyclobutylbenzimidazole |
InChI |
InChI=1S/C11H11BrN2/c12-8-4-5-11-10(6-8)13-7-14(11)9-2-1-3-9/h4-7,9H,1-3H2 |
InChI-Schlüssel |
GERNMXFVMFIXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2C=NC3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)


![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)

![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)


